Cas no 625377-18-6 (Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate)

Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is a specialized pyridine derivative featuring a trifluoromethyl group, cyano substituent, and tert-butyl moiety, contributing to its unique reactivity and stability. The ethyl propanoate chain enhances solubility in organic solvents, facilitating its use in synthetic applications. The sulfur linkage provides versatility for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical research. Its trifluoromethyl group imparts electron-withdrawing properties, while the steric bulk of the tert-butyl group can influence regioselectivity in reactions. This compound is particularly useful in the development of heterocyclic frameworks and bioactive molecules.
Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate structure
625377-18-6 structure
商品名:Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate
CAS番号:625377-18-6
MF:C16H19F3N2O2S
メガワット:360.394473314285
CID:5709420
PubChem ID:1086494

Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate 化学的及び物理的性質

名前と識別子

    • SMR000119694
    • HMS2388A06
    • ethyl 3-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate
    • ethyl 3-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate
    • SS-0321
    • BRD-K98946078-001-07-4
    • MLS000122209
    • CHEMBL1432136
    • 3-(6-tert-Butyl-3-cyano-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester
    • 625377-18-6
    • ethyl3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate
    • AKOS000666237
    • ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate
    • Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate
    • インチ: 1S/C16H19F3N2O2S/c1-5-23-13(22)6-7-24-14-10(9-20)11(16(17,18)19)8-12(21-14)15(2,3)4/h8H,5-7H2,1-4H3
    • InChIKey: NALFZUYCEFAQMQ-UHFFFAOYSA-N
    • ほほえんだ: S(CCC(=O)OCC)C1=C(C#N)C(C(F)(F)F)=CC(C(C)(C)C)=N1

計算された属性

  • せいみつぶんしりょう: 360.11193351g/mol
  • どういたいしつりょう: 360.11193351g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 482
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645341-1mg
Ethyl 3-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)propanoate
625377-18-6 98%
1mg
¥535.00 2024-05-06

Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate 関連文献

Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoateに関する追加情報

Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate (CAS No. 625377-18-6): A Comprehensive Overview

Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate (CAS No. 625377-18-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the pyridine family and is characterized by its unique structural features, including a tert-butyl group, a cyano group, and a trifluoromethyl group. These functional groups contribute to its chemical stability and biological activity, making it a valuable candidate for various applications in drug discovery and development.

The tert-butyl group in Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate provides steric hindrance, which can influence the compound's reactivity and selectivity. The cyano group, known for its strong electron-withdrawing properties, enhances the compound's electronic characteristics, while the trifluoromethyl group imparts additional stability and lipophilicity. These features collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.

Recent studies have highlighted the pharmacological properties of Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, this compound has shown promising results in inhibiting kinases, which are key targets in cancer therapy. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often associated with the development and progression of cancer. By selectively inhibiting these kinases, Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate has the potential to disrupt these pathways and inhibit tumor growth.

In addition to its anti-cancer properties, Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate has also been investigated for its potential in treating neurodegenerative diseases. Studies have shown that this compound can modulate certain receptors involved in neuroprotection and neuroinflammation. For example, it has been found to interact with NMDA receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. By modulating these receptors, Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate may help to reduce neuronal damage and improve cognitive function.

The synthesis of Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate involves several well-defined steps that ensure high purity and yield. The process typically begins with the preparation of the pyridine core structure, followed by the introduction of the tert-butyl, cyano, and trifluoromethyl groups through selective chemical reactions. The final step involves the formation of the ester linkage with ethylene glycol to produce the desired compound. This synthetic route has been optimized to minimize side reactions and maximize efficiency, making it suitable for large-scale production.

The physicochemical properties of Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-y l]sulfanyl}propanoate have been extensively studied to understand its behavior in different environments. It is a solid at room temperature with a melting point ranging from 100°C to 110°C. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it is relatively insoluble in water. This solubility profile makes it suitable for use in various biological assays and formulations.

In terms of safety and toxicity, preliminary studies have indicated that Ethyl 3-{[6 - tert - but yl - 3 - cy ano - 4 - ( trif luoro methyl ) py ridi n - 2 - yl ] sulf anyl } pro pan o ate is generally well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), further preclinical and clinical evaluations are necessary to fully assess its safety profile. These evaluations will include detailed toxicological studies to determine any potential adverse effects on various organ systems.

The future prospects for Eth yl 3 - { [ 6 - tert - but yl - 3 - cy ano - 4 - ( trif luoro methyl ) py ridi n - 2 - yl ] sulf anyl } pro pan o ate are promising. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its bioavailability and efficacy. Additionally, efforts are being made to develop novel formulations that can improve its delivery to target tissues while minimizing side effects.

In conclusion, E th y l 3 - { [ 6 - tert - but yl - 3 - cy ano - 4 - ( trif luoro methyl ) py ridi n - 2 - yl ] sulf anyl } pro pan o ate (CAS No. 625377–18–6) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and promising pharmacological properties make it a valuable candidate for further development as a therapeutic agent for various diseases. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play an important role in advancing medical treatments.

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